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Executive Summary
RR-src acetate (Arg-Arg-Src peptide acetate) is a highly specific synthetic peptide substrate

designed to quantify the activity of tyrosine kinases, particularly the proto-oncogene tyrosine-

protein kinase Src (pp60^src^).[1] Derived from the autophosphorylation site of the Rous

sarcoma virus transforming protein, this peptide serves as a critical tool in high-throughput

screening, kinetic profiling, and signal transduction research.

Unlike generic poly(Glu,Tyr) substrates, RR-src acetate offers sequence-specific recognition,

mimicking the native activation loop of Src-family kinases (SFKs).[1] This guide details its

chemical structure, sequence determinants, and rigorous experimental protocols for its

application in drug discovery.

Part 1: Chemical Identity & Sequence Analysis[2]
Chemical Structure and Composition
RR-src acetate is the acetate salt form of a 13-residue peptide.[1] The "RR" designation refers

to the double Arginine motif at the N-terminus, engineered to enhance solubility and

electrostatic interaction with the kinase catalytic cleft.
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Property Specification

Peptide Name RR-src (RR-SRC)

Salt Form Acetate (CH₃COO⁻)

Sequence (1-Letter) RRLIEDAEYAARG

Sequence (3-Letter)
H-Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-

Arg-Gly-OH

Molecular Formula C₆₄H₁₀₆N₂₂O₂₁ (Free Base)

Molecular Weight 1519.71 g/mol (Free Base)

CAS Number
81156-93-6 (Free Base); 2986315-28-8

(Acetate)

Isoelectric Point (pI) ~6.8 - 7.0

Solubility Soluble in water (1 mg/mL); 5% Acetic Acid

Sequence Homology and Design Logic
The sequence RRLIEDAEYAARG is a structural mimetic of the Src activation loop (T-loop),

specifically targeting the autophosphorylation site at Tyrosine-416 (in chicken c-Src).[1]

N-Terminal Anchor (Arg-Arg): The addition of two Arginine residues (RR) creates a strong

positive charge density.[1] While Src is traditionally viewed as preferring acidic residues

(Glu/Asp) upstream of the tyrosine, the RR motif mimics the basic residues found in other

kinase substrates (like PKA substrates) and significantly improves aqueous solubility

compared to the native hydrophobic loop sequence.[1]

Core Recognition Motif (IEDAEY): This segment provides the specific geometry required for

the Src SH1 (catalytic) domain to bind.[1] The Glu (E) and Asp (D) residues create an acidic

environment that positions the Tyr (Y) hydroxyl group for nucleophilic attack on the ATP

-phosphate.[1]

Phospho-acceptor (Tyr-9): The Tyrosine at position 9 is the sole phosphorylation site.[1]

Upon phosphorylation, the peptide mimics the active conformation of the Src kinase
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activation loop.

Part 2: Mechanism of Action & Scientific Integrity
Substrate Kinetics and Specificity
RR-src acts as a highly efficient phospho-acceptor.[1] In the presence of Mg²⁺-ATP and active

Src kinase, the transfer of the

-phosphate occurs via an associative mechanism.[1]

Specificity: While optimized for Src (pp60), RR-src is also phosphorylated by EGFR

(Epidermal Growth Factor Receptor) and the Insulin Receptor Kinase (IRK), making it a

versatile tool for tyrosine kinase profiling.[1] It shows low affinity for Ser/Thr kinases due to

the lack of consensus Ser/Thr motifs.

Km Values: The Michaelis constant (

) for RR-src with pp60^src^ is typically in the range of 1–3 mM, varying by buffer ionic
strength.[1] This relatively high

necessitates high substrate concentrations in assays to ensure zero-order kinetics (

) for accurate

determination.[1]

The Acetate Advantage (Trustworthiness in Protocols)
Commercially, peptides are often supplied as Trifluoroacetate (TFA) salts due to HPLC

purification methods.[1][2] However, TFA is cytotoxic and can inhibit certain enzymatic assays

by altering pH or chelating co-factors.

Why Acetate? RR-src Acetate is the preferred form for cell-based lysates or sensitive

enzymatic assays.[1] The acetate counter-ion is physiologically compatible and does not

induce the background inhibition often seen with high-molarity TFA salts.

Protocol Validation: If using the TFA salt, one must perform a buffer exchange or neutralize

with dilute NaOH. Using the Acetate salt bypasses this variable, increasing experimental

reproducibility.
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Part 3: Experimental Protocols & Visualization
Standard In Vitro Kinase Assay Protocol
Objective: Quantify Src kinase activity using RR-src acetate as the substrate.[1]

Reagents:

Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35.

Substrate: RR-src Acetate (Stock: 10 mM in water).[1]

ATP: 100 µM (supplemented with

ATP for radiometric assays or using ADP-Glo reagents).

Enzyme: Recombinant Human Src Kinase (active).[1]

Step-by-Step Methodology:

Reconstitution: Dissolve lyophilized RR-src acetate in sterile ddH₂O to 10 mM. Aliquot and

store at -20°C. Do not refreeze multiple times.

Master Mix Prep: Combine Buffer, Src Enzyme (approx. 1-5 ng/well), and RR-src substrate

(Final conc: 1 mM).

Initiation: Add ATP to initiate the reaction.

Incubation: Incubate at 30°C for 15–30 minutes.

Termination:

Radiometric: Spot onto P81 phosphocellulose paper; wash with 0.75% phosphoric acid

(RR-src binds to P81 via the Arg-Arg motif).[1]

Colorimetric/Luminescence: Add detection reagent (e.g., ADP-Glo) to deplete ATP and

convert ADP to light.[1]

Data Analysis: Plot RLU or CPM vs. Enzyme concentration or Inhibitor concentration (IC50).
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Visualization: Src Kinase Assay Logic
The following diagram illustrates the logical flow of the RR-src kinase assay, highlighting the

critical role of the "RR" motif in the detection phase (binding to P81 paper).
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Figure 1: Schematic of the Src Kinase reaction workflow utilizing RR-src acetate. The diagram

emphasizes the dual role of the peptide sequence: the central domain for phosphorylation and

the N-terminal arginine anchor for detection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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